molecular formula C9H15NO2 B1604081 Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 646055-79-0

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1604081
CAS No.: 646055-79-0
M. Wt: 169.22 g/mol
InChI Key: VOTUVXPAUKQGFP-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:

Safety and Hazards

Safety data sheets indicate that Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate may be harmful if swallowed and may cause an allergic skin reaction . It is also known to cause serious eye damage . Therefore, appropriate safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the synthesis via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and the presence of an ethyl ester moiety. This imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUVXPAUKQGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624434
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-79-0
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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